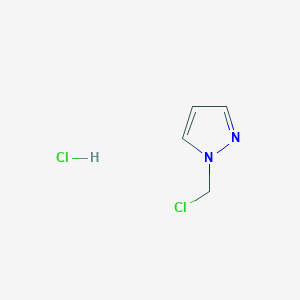

1-(chloromethyl)-1H-pyrazole hydrochloride

Description

The exact mass of the compound 1-(chloromethyl)-1H-pyrazole hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(chloromethyl)-1H-pyrazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(chloromethyl)-1H-pyrazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(chloromethyl)pyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2.ClH/c5-4-7-3-1-2-6-7;/h1-3H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSOLQMYDTWFCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482284 | |

| Record name | 1-(chloromethyl)pyrazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73901-67-4 | |

| Record name | 1-(chloromethyl)pyrazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-1H-pyrazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(chloromethyl)-1H-pyrazole hydrochloride

Abstract

This technical guide provides an in-depth exploration of the synthesis, characterization, and application of 1-(chloromethyl)-1H-pyrazole hydrochloride, a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a privileged structure in numerous pharmacologically active compounds, and the introduction of a reactive chloromethyl group at the N1 position creates a key intermediate for further molecular elaboration.[1][2][3] This document details a robust synthetic protocol, explains the rationale behind methodological choices, outlines a comprehensive characterization workflow, and discusses critical safety considerations. It is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for working with this valuable compound.

Introduction: The Significance of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic aromatic rings containing two adjacent nitrogen atoms. This structural motif is a cornerstone in modern medicinal chemistry, found in a wide array of approved drugs and clinical candidates exhibiting anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[2][4][5][6] The compound 1-(chloromethyl)-1H-pyrazole hydrochloride serves as a pivotal intermediate, leveraging the stable pyrazole core while providing a highly reactive electrophilic chloromethyl group. This functional handle is ideal for introducing the pyrazole moiety into larger, more complex molecules via nucleophilic substitution reactions, making it an invaluable tool for constructing libraries of potential therapeutic agents.[7][8]

Synthesis of 1-(chloromethyl)-1H-pyrazole hydrochloride

The synthesis of N-chloromethyl-azoles is a well-established transformation. The most direct and widely employed method involves a one-pot reaction of the parent azole (1H-pyrazole) with formaldehyde and a chlorinating agent, typically thionyl chloride (SOCl₂).

Reaction Principle and Mechanistic Rationale

The synthesis proceeds via a two-step mechanism within a single pot:

-

Hydroxymethylation: 1H-pyrazole reacts with formaldehyde (often introduced as paraformaldehyde for ease of handling) to form the transient intermediate, 1-(hydroxymethyl)-1H-pyrazole. The pyrazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of formaldehyde.

-

Chlorination: The hydroxyl group of the intermediate is subsequently converted to a chloride. Thionyl chloride is an excellent reagent for this transformation. Its use is mechanistically sound as it reacts with the alcohol to form a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. This drives the reaction to completion according to Le Châtelier's principle.

The resulting 1-(chloromethyl)-1H-pyrazole is a basic compound that readily reacts with the generated HCl to precipitate as the stable hydrochloride salt, which simplifies its isolation and improves its handling and storage stability.

Experimental Protocol: A Step-by-Step Guide

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials & Equipment:

-

1H-Pyrazole

-

Paraformaldehyde

-

Thionyl chloride (SOCl₂)

-

1,2-Dichloroethane (DCE) or another suitable inert solvent

-

Tert-butyl methyl ether (TBME) for washing

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser with a drying tube (e.g., filled with CaCl₂)

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, suspend 1H-pyrazole (1.0 eq) and paraformaldehyde (1.1 eq) in 1,2-dichloroethane (approx. 5 mL per gram of pyrazole).

-

Chlorination: Cool the suspension in an ice bath to 0-5 °C. Add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 16-24 hours.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: Upon completion, the product often precipitates from the reaction mixture. If not, concentrate the mixture by rotary evaporation to remove excess solvent and SOCl₂.

-

Purification: Wash the resulting solid residue with cold tert-butyl methyl ether (TBME) to remove non-polar impurities.[9] Collect the white to off-white solid product by vacuum filtration.

-

Drying: Dry the product, 1-(chloromethyl)-1H-pyrazole hydrochloride, under vacuum to a constant weight.

Synthesis Workflow Diagram

Comprehensive Characterization

Confirming the identity, structure, and purity of the synthesized 1-(chloromethyl)-1H-pyrazole hydrochloride is paramount. A multi-technique approach provides a self-validating system of analysis.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₆Cl₂N₂ | [10] |

| Molecular Weight | 153.01 g/mol | [10] |

| Appearance | White to off-white solid | [11] |

| Melting Point | ~94 °C (for related compounds) | [8] |

Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance) ¹H NMR spectroscopy is the most powerful tool for confirming the structure. The spectrum should be clean, with signals corresponding to the distinct proton environments in the molecule.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH₂-Cl | ~5.8 - 6.2 | Singlet (s) | 2H | Protons on the carbon adjacent to both the pyrazole nitrogen and the electron-withdrawing chlorine atom are significantly deshielded. |

| Pyrazole H4 | ~6.5 | Triplet (t) | 1H | Proton at position 4 is coupled to the protons at positions 3 and 5. |

| Pyrazole H3/H5 | ~7.7 - 8.0 | Doublet (d) | 2H | Protons at positions 3 and 5 are in a similar chemical environment and are coupled to the H4 proton. |

| -NH- (as HCl salt) | Broad singlet | 1H | The acidic proton from the hydrochloride salt can be broad and may exchange with residual water. |

Note: Shifts are approximate and can vary based on the solvent (e.g., DMSO-d₆, D₂O).[9][12][13]

Infrared (IR) Spectroscopy IR spectroscopy helps confirm the presence of key functional groups and the overall pyrazole ring structure.

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| ~3100-3000 | C-H stretch (aromatic) | Confirms the C-H bonds on the pyrazole ring. |

| ~2900-2800 | C-H stretch (aliphatic) | Corresponds to the chloromethyl group protons. |

| ~1550-1450 | C=N, C=C stretch | Characteristic vibrations of the pyrazole ring system.[14][15] |

| ~800-650 | C-Cl stretch | Indicates the presence of the carbon-chlorine bond. |

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the free base (1-(chloromethyl)-1H-pyrazole) after the loss of HCl. A key diagnostic feature is the isotopic pattern of chlorine.

| m/z Value | Identity | Expected Ratio | Rationale |

| ~118 | [M]⁺ (with ³⁵Cl) | 3 | The molecular ion peak corresponding to the molecule containing the more abundant ³⁵Cl isotope. |

| ~120 | [M+2]⁺ (with ³⁷Cl) | 1 | The molecular ion peak for the molecule containing the less abundant ³⁷Cl isotope.[16][17][18] |

The observation of this characteristic ~3:1 intensity ratio for the M⁺ and M+2 peaks is definitive proof of the presence of a single chlorine atom in the molecule.[19][20]

Characterization Logic Diagram

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. 1-(chloromethyl)-1H-pyrazole hydrochloride and the reagents used in its synthesis present several hazards.

Hazard Identification:

-

Product: The final compound is classified as a skin and respiratory irritant and can cause serious eye damage.[10][11]

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water, releasing toxic gases (SO₂ and HCl). Causes severe burns upon contact.

-

Chloromethylating Agents: As a class, some chloromethylating agents are known or suspected carcinogens (e.g., chloromethyl methyl ether).[21] While this specific compound is not classified as such, caution is warranted.

Safe Handling Protocols:

-

Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of vapors and dust.[22]

-

Personal Protective Equipment (PPE):

-

Emergency Procedures: An emergency eyewash and safety shower must be immediately accessible. In case of skin contact, wash the affected area with copious amounts of water for at least 15 minutes.

Storage:

-

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from moisture and incompatible materials such as strong bases and oxidizing agents.[11][23]

Applications in Research and Drug Development

The utility of 1-(chloromethyl)-1H-pyrazole hydrochloride stems from its bifunctional nature: a stable, pharmaceutically relevant pyrazole core and a reactive chloromethyl group.

-

Scaffold for Medicinal Chemistry: It is an excellent starting material for synthesizing libraries of N-substituted pyrazole derivatives. The chlorine atom is a good leaving group, readily displaced by a variety of nucleophiles (amines, thiols, alcohols, etc.), allowing for the facile attachment of the pyrazole moiety to other molecular fragments.[5][7]

-

Intermediate in Pharmaceutical Synthesis: Pyrazole-containing compounds are investigated for a wide range of therapeutic targets. This building block can be used in the synthesis of potential inhibitors of kinases, as anti-inflammatory agents, or as novel antimicrobial and anticancer therapeutics.[3][24]

-

Probing Biological Systems: By attaching this pyrazole unit to fluorescent tags, affinity labels, or other probes, researchers can investigate the role of pyrazole-binding interactions in biological systems.

Conclusion

1-(chloromethyl)-1H-pyrazole hydrochloride is a high-value chemical intermediate whose synthesis and characterization are well within the capabilities of a standard organic chemistry laboratory. The synthetic route is efficient, and the structural verification is straightforward using a combination of modern spectroscopic techniques. By adhering to the detailed protocols and rigorous safety precautions outlined in this guide, researchers can confidently prepare and utilize this versatile building block to advance their projects in drug discovery and materials science.

References

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]

-

Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing. Retrieved from [Link]

-

A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved from [Link]

-

A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (n.d.). R Discovery. Retrieved from [Link]

-

16.9: Organic Compounds Containing Halogen Atoms. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

A vibrational assignment for pyrazole. (n.d.). Journal of the Chemical Society B - RSC Publishing. Retrieved from [Link]

-

mass spectra - the M+2 peak. (n.d.). Chemguide. Retrieved from [Link]

-

FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... (n.d.). ResearchGate. Retrieved from [Link]

-

Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

1-(chloromethyl)-1H-pyrazole hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). JOCPR. Retrieved from [Link]

-

1-(chloromethyl)-1h-pyrazole hydrochloride (C4H5ClN2). (n.d.). PubChemLite. Retrieved from [Link]

-

Mass spectrometry of halogen-containing organic compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Mass Spectroscopy - Halo-isotopes | A Level Chemistry. (2019). YouTube. Retrieved from [Link]

-

IR spectral data of Pyrazoline derivatives (1-6). (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC - NIH. Retrieved from [Link]

- US6326509B1 - Process for azole antifungal intermediate. (n.d.). Google Patents.

-

Chloromethyl methyl ether. (n.d.). EPA. Retrieved from [Link]

-

Methyl Chlormethyl Ether Awareness Training. (n.d.). Albert Einstein College of Medicine. Retrieved from [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PubMed Central. Retrieved from [Link]

-

An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

1H NMR Spectrum (1D, 300 MHz, DMSO-d6+HCl, experimental). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). [Source Document]. Retrieved from [Link]

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2023). PubMed Central. Retrieved from [Link]

-

Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Novel 6-(chloromethyl) - N2- (1 - (4-substituted phenyl) - 3- phenyl - 1H-pyrazol - 4-yl) methylene)-N4- aryl-1, 3, 5-triazine - 2, 4- diamine derivatives and their Antimicrobial Activity. (n.d.). ProQuest. Retrieved from [Link]

-

The 1H NMR spectrum of pyrazole in a nematic phase. (2016). [Source Document]. Retrieved from [Link]

-

Synthesis Characterization and Evaluation of Novel Substituted Azole Derivatives. (n.d.). [Source Document]. Retrieved from [Link]

-

4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). [Source Document]. Retrieved from [Link]

-

Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. benchchem.com [benchchem.com]

- 6. chim.it [chim.it]

- 7. Buy 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride | 1417568-61-6 [smolecule.com]

- 8. 4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride 154312-86-4 [sigmaaldrich.com]

- 9. 1-[4-(CHLOROMETHYL)PHENYL]-1H-PYRAZOLE HYDROCHLORIDE | 143426-52-2 [chemicalbook.com]

- 10. 1-(chloromethyl)-1H-pyrazole hydrochloride | C4H6Cl2N2 | CID 12248303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-(chloromethyl)pyrazole hydrochloride | 73901-67-4 [chemicalbook.com]

- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, DMSO-d6+HCl, experimental) (HMDB0014684) [hmdb.ca]

- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 14. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

- 21. epa.gov [epa.gov]

- 22. chemicalbook.com [chemicalbook.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. 4-(chloromethyl)-1-phenyl-1H-pyrazole (35715-71-0) for sale [vulcanchem.com]

1-(chloromethyl)-1H-pyrazole hydrochloride chemical properties and reactivity

An In-depth Technical Guide to 1-(chloromethyl)-1H-pyrazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(chloromethyl)-1H-pyrazole hydrochloride is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Characterized by a pyrazole ring N-substituted with a reactive chloromethyl group, this compound serves as a potent electrophilic agent for introducing the pyrazol-1-ylmethyl moiety into a diverse range of molecular architectures. Its hydrochloride salt form enhances stability and simplifies handling. This guide provides a comprehensive overview of its core chemical properties, reactivity profile, mechanistic insights, and established protocols for its safe handling and application. The content herein is designed to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this versatile reagent in their synthetic endeavors.

Introduction and Significance

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The utility of 1-(chloromethyl)-1H-pyrazole hydrochloride stems from the strategic placement of a chloromethyl group on the pyrazole nitrogen. This functional group acts as a highly reactive "handle," enabling covalent linkage to various nucleophilic substrates through well-defined substitution reactions. This reactivity profile makes it an indispensable intermediate for constructing complex heterocyclic systems and for generating libraries of novel compounds for high-throughput screening and lead optimization in drug development programs.

Physicochemical and Spectroscopic Profile

The fundamental properties of 1-(chloromethyl)-1H-pyrazole hydrochloride are summarized below. These data are essential for reaction planning, characterization, and safety assessments.

| Property | Value | Source |

| IUPAC Name | 1-(chloromethyl)pyrazole;hydrochloride | [3] |

| CAS Number | 73901-67-4 | [3] |

| Molecular Formula | C₄H₆Cl₂N₂ | [3] |

| Molecular Weight | 153.01 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Storage | 2-8°C, sealed storage, away from moisture | [4][5] |

Spectroscopic Data (Typical Ranges):

-

¹H NMR: Protons of the chloromethyl group (-CH₂Cl) typically appear as a distinct singlet. For related compounds, this signal is observed in the δ 5.25–5.55 ppm range.[6]

-

¹³C NMR: The carbon of the chloromethyl group is characteristically found in the δ 41.9–44.7 ppm region.[6]

-

IR Spectroscopy: A strong absorption band corresponding to the C-Cl stretch is expected near 680–720 cm⁻¹.[6]

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of 1-(chloromethyl)-1H-pyrazole hydrochloride is dominated by the reactivity of its chloromethyl group. This group functions as a potent electrophile, making the molecule an excellent alkylating agent.

Primary Mode of Reactivity: Nucleophilic Substitution

The core reactivity involves the displacement of the chloride ion—a good leaving group—by a wide array of nucleophiles. This Sₙ2-type reaction is the most common transformation for this class of compounds.

-

Causality: The carbon atom of the chloromethyl group is electron-deficient due to the electronegativity of the adjacent chlorine atom, making it susceptible to attack by electron-rich species (nucleophiles). The stability of the resulting chloride anion facilitates its departure.

Common Nucleophilic Partners:

-

Amines (N-Alkylation): Reaction with primary or secondary amines yields N-(pyrazol-1-ylmethyl)amines.

-

Alcohols/Phenols (O-Alkylation): Reaction with alcohols or phenols produces the corresponding ethers.

-

Thiols (S-Alkylation): Reaction with thiols readily forms thioethers.[6]

The general mechanism for this key reaction is depicted below.

Caption: General workflow for nucleophilic substitution.

Synthesis of the Core Reagent

1-(chloromethyl)-1H-pyrazole hydrochloride is typically synthesized from its corresponding alcohol precursor, 1-(hydroxymethyl)-1H-pyrazole. A standard laboratory-scale protocol involves the chlorination of the alcohol.

Experimental Protocol: Synthesis via Thionyl Chloride [7]

-

Dissolution: Dissolve 1-(hydroxymethyl)-1H-pyrazole in a suitable anhydrous solvent such as chloroform.

-

Chlorination: Add thionyl chloride (SOCl₂) to the solution, typically dropwise at a controlled temperature (e.g., 0°C to ambient).

-

Reaction: Stir the mixture at ambient temperature for a designated period (e.g., 3 hours) to ensure complete conversion.[7]

-

Work-up: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude hydrochloride salt can then be purified, often by recrystallization.

-

Expert Insight: The use of thionyl chloride is advantageous as the byproducts of the reaction (HCl and SO₂) are gaseous, which simplifies purification. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion.

Applications in Drug Discovery and Organic Synthesis

This reagent is a cornerstone for synthesizing a multitude of biologically active molecules.

-

Scaffold for Medicinal Chemistry: It serves as a starting point for developing derivatives targeting various diseases, including inflammatory conditions and infections.[8] The pyrazole moiety can be functionalized to modulate binding affinity and pharmacokinetic properties.[2][8]

-

Building Block for Heterocycles: It is used to construct more complex heterocyclic systems by introducing the pyrazol-1-ylmethyl group, which can act as a linker or a key pharmacophoric element.[8]

-

Agrochemical Synthesis: Pyrazole derivatives have also found applications in agrochemistry, and this compound can be used in the synthesis of novel fungicides and insecticides.[2]

Safety, Handling, and Storage

Scientific integrity demands rigorous adherence to safety protocols. 1-(chloromethyl)-1H-pyrazole hydrochloride is a hazardous substance requiring careful handling.

GHS Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

H315: Causes skin irritation.[3]

-

H318: Causes serious eye damage.[3]

-

H335: May cause respiratory irritation.[3]

The signal word is "Danger".[3][4]

Protocol for Safe Handling and Storage

A self-validating system for handling this reagent prioritizes minimizing exposure at every step.

-

Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[9]

-

Dispensing: Handle as a solid. Avoid creating dust. Use appropriate tools for weighing and transferring the material.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, specifically between 2-8°C.[4] This is critical to prevent hydrolysis from atmospheric moisture, which would degrade the reagent to its corresponding alcohol.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[9]

Caption: A standardized workflow for safe handling.

Conclusion

1-(chloromethyl)-1H-pyrazole hydrochloride is a high-value reagent whose reactivity is centered on its electrophilic chloromethyl group. Its capacity for straightforward nucleophilic substitution makes it a powerful and versatile tool for the synthesis of diverse pyrazole-containing molecules. For researchers in drug discovery and synthetic chemistry, a thorough understanding of its properties, reactivity, and stringent safety requirements is paramount to leveraging its full potential in the laboratory.

References

-

PubChem. 1-(chloromethyl)-1H-pyrazole hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

PubChemLite. 1-(chloromethyl)-1h-pyrazole hydrochloride (C4H5ClN2). Available from: [Link]

-

Chongqing Chemdad Co., Ltd. 1-[4-(chloromethyl)phenyl]-1h-pyrazole hydrochloride. Available from: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Available from: [Link]

-

PubMed Central. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Available from: [Link]

Sources

- 1. 4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 1-(chloromethyl)-1H-pyrazole hydrochloride | C4H6Cl2N2 | CID 12248303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(chloromethyl)pyrazole hydrochloride | 73901-67-4 [chemicalbook.com]

- 5. 1-[4-(CHLOROMETHYL)PHENYL]-1H-PYRAZOLE HYDROCHLORIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 4-(chloromethyl)-1-phenyl-1H-pyrazole (35715-71-0) for sale [vulcanchem.com]

- 7. 1-(chloromethyl)pyrazole hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. Buy 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride | 1417568-61-6 [smolecule.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(Chloromethyl)-1H-pyrazole Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-(chloromethyl)-1H-pyrazole hydrochloride, a versatile reagent and building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical identity, synthesis, physicochemical properties, and key applications, with a focus on imparting practical, field-proven insights.

Introduction: The Strategic Importance of the Pyrazole Moiety

The pyrazole nucleus is a "biologically privileged" five-membered N-heteroaromatic scaffold.[1] Its presence in numerous FDA-approved drugs such as Celecoxib (an anti-inflammatory), Rimonabant (an anti-obesity agent), and various kinase inhibitors underscores its significance in medicinal chemistry.[1][2] Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] The utility of 1-(chloromethyl)-1H-pyrazole hydrochloride stems from its reactive chloromethyl group, which serves as a handle for introducing the pyrazole moiety into more complex molecular architectures, thereby enabling the exploration of novel chemical space in drug discovery programs.

Core Compound Identification and Properties

A precise understanding of a reagent's fundamental properties is critical for its effective and safe utilization in a laboratory setting.

CAS Number: 73901-67-4

Molecular Formula: C₄H₆Cl₂N₂

Molecular Weight: 153.01 g/mol

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 73901-67-4 | PubChem[3] |

| Molecular Formula | C₄H₆Cl₂N₂ | PubChem[3] |

| Molecular Weight | 153.01 g/mol | PubChem[3] |

| IUPAC Name | 1-(chloromethyl)pyrazole;hydrochloride | PubChem[3] |

| Appearance | Solid (powder or chunks) | Sigma-Aldrich[4] |

| Solubility | Soluble in polar organic solvents | Assumed based on structure |

Synthesis of 1-(Chloromethyl)-1H-pyrazole Hydrochloride: A Proposed Pathway

Step 1: Synthesis of 1-(Hydroxymethyl)-1H-pyrazole

The first step involves the reaction of pyrazole with formaldehyde. This reaction is a well-established method for the hydroxymethylation of nitrogen-containing heterocycles.

Caption: Proposed synthesis of 1-(hydroxymethyl)-1H-pyrazole.

Experimental Protocol (Proposed):

-

To a solution of pyrazole (1.0 eq) in water, add an aqueous solution of formaldehyde (37%, 1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(hydroxymethyl)-1H-pyrazole.

Causality of Experimental Choices:

-

Aqueous Formaldehyde: Provides a readily available and reactive source of formaldehyde.

-

Room Temperature: This reaction typically proceeds efficiently without the need for heating, minimizing potential side reactions.

-

Aqueous Workup and Extraction: Separates the organic product from the aqueous reaction medium and any water-soluble impurities.

Step 2: Chlorination of 1-(Hydroxymethyl)-1H-pyrazole and Salt Formation

The hydroxyl group of 1-(hydroxymethyl)-1H-pyrazole can be converted to a chloride using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being a common and effective choice. The reaction with thionyl chloride also generates hydrochloric acid in situ, which protonates the pyrazole ring to form the desired hydrochloride salt.

Caption: Proposed chlorination and salt formation.

Experimental Protocol (Proposed):

-

Dissolve 1-(hydroxymethyl)-1H-pyrazole (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, the product may precipitate from the solution. If not, concentrate the solvent under reduced pressure.

-

Wash the resulting solid with a non-polar solvent (e.g., diethyl ether or hexanes) to remove any unreacted thionyl chloride and byproducts.

-

Dry the solid under vacuum to obtain 1-(chloromethyl)-1H-pyrazole hydrochloride.

Causality of Experimental Choices:

-

Anhydrous Conditions: Thionyl chloride reacts violently with water, so anhydrous conditions are essential for safety and to prevent decomposition of the reagent.

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture.

-

Slow Addition at 0°C: The reaction of alcohols with thionyl chloride is exothermic. Slow addition at low temperature helps to control the reaction rate and prevent overheating.

-

Washing with Non-polar Solvent: Removes non-polar impurities, leaving the more polar hydrochloride salt.

Applications in Drug Development: N-Alkylation Reactions

The primary utility of 1-(chloromethyl)-1H-pyrazole hydrochloride in medicinal chemistry is as an alkylating agent to introduce the pyrazole-methyl moiety onto nucleophilic atoms, most commonly nitrogen atoms in amines. This N-alkylation reaction is a fundamental transformation for building molecular complexity.

General Mechanism of N-Alkylation

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride leaving group. The hydrochloride salt of the reagent can be neutralized in situ by the addition of a base.

Caption: General workflow for N-alkylation of amines.

Exemplary Protocol: N-Alkylation of a Primary Amine

This protocol provides a general procedure for the N-alkylation of a primary amine using 1-(chloromethyl)-1H-pyrazole hydrochloride.

Experimental Protocol:

-

To a solution of the primary amine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN), add a suitable base (e.g., potassium carbonate or triethylamine, 2.2 eq).

-

Add 1-(chloromethyl)-1H-pyrazole hydrochloride (1.1 eq) to the mixture.

-

Stir the reaction mixture at room temperature or heat to 50-80°C, depending on the reactivity of the amine.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Self-Validating System and Rationale:

-

Base: The use of at least two equivalents of base is crucial. One equivalent neutralizes the hydrochloride salt of the reagent, and the second equivalent neutralizes the HCl generated during the SN2 reaction. This ensures that the amine nucleophile remains in its free base form.

-

Polar Aprotic Solvent: Solvents like DMF and ACN are ideal as they can dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

-

Heating: For less reactive amines, heating can increase the reaction rate.

-

Aqueous Workup and Chromatography: These are standard procedures for isolating and purifying the product from the reaction mixture, removing salts and other impurities.

Safety and Handling

1-(Chloromethyl)-1H-pyrazole hydrochloride is classified as a hazardous substance. It is corrosive and can cause skin irritation and serious eye damage. It may also cause respiratory irritation.[3]

Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water and seek medical advice.

Conclusion

1-(Chloromethyl)-1H-pyrazole hydrochloride is a valuable and reactive building block in the synthesis of novel compounds for drug discovery. Its ability to readily introduce the pharmacologically significant pyrazole moiety makes it a key tool for medicinal chemists. A thorough understanding of its properties, a reliable synthetic route, and established protocols for its application are essential for its effective and safe use in the laboratory. This guide provides a foundational understanding to empower researchers in their pursuit of new therapeutic agents.

References

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. ([Link])

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. ([Link])

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. ([Link])

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. ([Link])

-

An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. ([Link])

-

Synthesis, crystal structure and biological evaluation of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives - PubMed. ([Link])

-

1-(chloromethyl)-1H-pyrazole hydrochloride | C4H6Cl2N2 | CID 12248303 - PubChem. ([Link])

-

Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. ([Link])

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, crystal structure and biological evaluation of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Core Mechanism of Action of 1-(Chloromethyl)-1H-pyrazole Hydrochloride

Introduction

Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, with pyrazole derivatives being a particularly prominent class.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a structural motif found in numerous pharmaceutically active compounds.[1][3] The versatility of the pyrazole core allows for extensive functionalization, leading to a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3][4][5] This guide focuses on a specific, highly reactive derivative: 1-(chloromethyl)-1H-pyrazole hydrochloride. The introduction of the chloromethyl group transforms the pyrazole scaffold into a potent alkylating agent, opening a distinct avenue for its mechanism of action and therapeutic potential. This document will provide a detailed exploration of its core mechanism, rooted in its chemical reactivity and potential interactions with biological systems.

Chemical Structure and Physicochemical Properties

1-(Chloromethyl)-1H-pyrazole hydrochloride is a pyrazole derivative characterized by a chloromethyl group attached to one of the nitrogen atoms of the pyrazole ring. The hydrochloride salt form enhances its stability and solubility in aqueous media.

| Property | Value | Source |

| Molecular Formula | C4H6Cl2N2 | [6] |

| Molecular Weight | 153.01 g/mol | [6] |

| IUPAC Name | 1-(chloromethyl)pyrazole;hydrochloride | [6] |

| CAS Number | 73901-67-4 | [6][7] |

The key to its biological activity lies in the reactive chloromethyl group. The electron-withdrawing nature of the pyrazole ring and the adjacent nitrogen atom polarizes the C-Cl bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.

Figure 1: Chemical structure of 1-(chloromethyl)-1H-pyrazole.

Core Mechanism of Action: Alkylation of Biological Nucleophiles

The primary mechanism of action of 1-(chloromethyl)-1H-pyrazole hydrochloride is attributed to its function as an alkylating agent.[8][9] The electrophilic carbon of the chloromethyl group readily reacts with nucleophilic functional groups present in biological macromolecules, such as proteins and nucleic acids.[10] This covalent modification can lead to a variety of cellular consequences, ultimately dictating the compound's pharmacological effect.

Figure 2: Proposed mechanism of action via alkylation.

Interaction with Proteins:

Proteins possess numerous nucleophilic residues, including cysteine (thiol group), histidine (imidazole ring), lysine (amino group), and serine/threonine/tyrosine (hydroxyl groups). Alkylation of these residues can lead to:

-

Enzyme Inhibition: If the alkylation occurs at the active site of an enzyme, it can irreversibly inhibit its function by blocking substrate binding or catalytic activity.[8]

-

Disruption of Protein Structure and Function: Modification of critical amino acid residues can alter the three-dimensional structure of a protein, leading to loss of function, misfolding, or aggregation.

-

Interference with Protein-Protein Interactions: Alkylation at interaction interfaces can disrupt essential cellular signaling pathways.

Interaction with Nucleic Acids (DNA and RNA):

The nitrogenous bases of DNA and RNA are also rich in nucleophilic centers, particularly the N7 position of guanine and the N1 and N3 positions of adenine. Alkylation of DNA can result in:

-

DNA Damage: The formation of DNA adducts can interfere with DNA replication and transcription, leading to mutations.

-

Induction of Apoptosis: The accumulation of DNA damage can trigger programmed cell death (apoptosis), a mechanism often exploited in cancer chemotherapy.

The Role of the Pyrazole Scaffold

While the chloromethyl group provides the reactive "warhead," the pyrazole ring itself is not merely a passive carrier. The pyrazole moiety contributes to the overall pharmacological profile of the molecule in several ways:

-

Modulation of Physicochemical Properties: The pyrazole ring influences the molecule's solubility, lipophilicity, and ability to cross cell membranes, thereby affecting its bioavailability and distribution.

-

Intrinsic Biological Activity: The pyrazole nucleus is a well-established pharmacophore with a wide range of biological activities.[1][2][3][4][5] It is plausible that 1-(chloromethyl)-1H-pyrazole hydrochloride exhibits a dual mechanism of action, where the pyrazole core directs the molecule to specific biological targets, and the chloromethyl group then facilitates covalent modification.

-

Drug-Receptor Interactions: The pyrazole ring can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets, which can enhance the binding affinity and specificity of the molecule.

Experimental Workflows for Mechanistic Elucidation

To rigorously investigate the proposed mechanism of action, a series of well-defined experiments are necessary. The following protocols provide a framework for confirming the alkylating activity and identifying the cellular targets of 1-(chloromethyl)-1H-pyrazole hydrochloride.

Protocol 1: In Vitro Alkylation Assay

Objective: To confirm the alkylating potential of 1-(chloromethyl)-1H-pyrazole hydrochloride using a model nucleophile.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of 1-(chloromethyl)-1H-pyrazole hydrochloride in an appropriate solvent (e.g., DMSO).

-

Prepare a solution of a model nucleophile, such as N-acetyl-L-cysteine, in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Reaction Incubation:

-

Mix the solutions of 1-(chloromethyl)-1H-pyrazole hydrochloride and the model nucleophile at various molar ratios.

-

Incubate the reaction mixture at 37°C for different time points.

-

-

Analysis:

-

Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify the formation of the covalent adduct.

-

Monitor the depletion of the starting materials and the formation of the product over time to determine the reaction kinetics.

-

Figure 3: Workflow for in vitro alkylation assay.

Protocol 2: Cellular Target Identification using Proteomics

Objective: To identify the protein targets of 1-(chloromethyl)-1H-pyrazole hydrochloride in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a cancer cell line if investigating anticancer activity).

-

Treat the cells with 1-(chloromethyl)-1H-pyrazole hydrochloride at a predetermined concentration and for a specific duration.

-

-

Protein Extraction and Digestion:

-

Lyse the cells and extract the total protein.

-

Digest the proteins into smaller peptides using a protease (e.g., trypsin).

-

-

Enrichment of Modified Peptides (Optional but Recommended):

-

Use affinity chromatography or other enrichment techniques to isolate peptides that have been covalently modified by the compound.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use bioinformatics software to identify the modified peptides and the specific amino acid residues that have been alkylated.

-

Map the identified proteins to cellular pathways to understand the biological processes affected by the compound.

-

Figure 4: Workflow for cellular target identification.

Conclusion

1-(Chloromethyl)-1H-pyrazole hydrochloride represents a class of reactive compounds with significant potential in drug development. Its core mechanism of action is centered on its ability to act as an alkylating agent, covalently modifying biological macromolecules and thereby disrupting their function. The pyrazole scaffold likely plays a crucial role in modulating the compound's physicochemical properties and may contribute to its target specificity. The experimental workflows outlined in this guide provide a robust framework for validating this proposed mechanism and for identifying the specific cellular targets of this and other related compounds. A thorough understanding of the mechanism of action is paramount for the rational design and development of novel therapeutics based on the pyrazole scaffold.

References

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (2022).

- Review: biologically active pyrazole derivatives - RSC Publishing. (2016).

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).

- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024).

- 4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride - Benchchem. (n.d.).

- 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole hydrochloride | 1056598-95-8 | Benchchem. (n.d.).

- 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride - Smolecule. (n.d.).

- 1-(chloromethyl)pyrazole hydrochloride synthesis - ChemicalBook. (n.d.).

- 1-(chloromethyl)-1H-pyrazole hydrochloride | C4H6Cl2N2 | CID 12248303 - PubChem. (n.d.).

Sources

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 2. jchr.org [jchr.org]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 1-(chloromethyl)-1H-pyrazole hydrochloride | C4H6Cl2N2 | CID 12248303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(chloromethyl)pyrazole hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Buy 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride | 1417568-61-6 [smolecule.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Novel 1-(Chloromethyl)-1H-pyrazole Hydrochloride Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(chloromethyl)-1H-pyrazole hydrochloride derivatives, crucial building blocks in medicinal chemistry and drug development. The document is structured to offer not just a procedural outline but a deep dive into the chemical logic and strategic considerations that underpin the synthetic pathway. We will explore the significance of pyrazole scaffolds, address the critical challenge of regioselectivity in N-alkylation, and present a detailed, field-proven two-step protocol for the target compounds. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and well-validated methodology.

The Strategic Importance of the Pyrazole Moiety in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its structural features allow for versatile substitution patterns, enabling the fine-tuning of physicochemical properties and biological activity. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[1][2] The 1-(chloromethyl) substituent, in particular, serves as a highly reactive electrophilic handle. This functional group is a versatile precursor for introducing the pyrazole moiety into more complex molecular architectures through nucleophilic substitution reactions, making it an invaluable tool for constructing novel therapeutic agents.[3]

The Core Challenge: Overcoming Regioselectivity in Pyrazole N-Alkylation

A primary hurdle in the functionalization of asymmetrically substituted pyrazoles is the control of regioselectivity during N-alkylation. The two nitrogen atoms of the pyrazole ring (N1 and N2) possess similar nucleophilicity, often leading to the formation of a difficult-to-separate mixture of N1 and N2 alkylated regioisomers.[1] The final isomeric ratio is influenced by a delicate interplay of steric hindrance from substituents on the pyrazole ring, the electronic nature of the alkylating agent, and the reaction conditions (e.g., solvent, base, and counter-ion).[2][4][5]

Direct chloromethylation of the pyrazole ring often employs harsh reagents and can lead to a mixture of N- and C-chloromethylated products, with the latter frequently occurring at the C4 position.[6] To circumvent these challenges and ensure a regiospecific outcome, a more controlled, two-step synthetic strategy is often the most prudent choice. This approach involves the initial N-hydroxymethylation of the pyrazole followed by the conversion of the hydroxyl group to a chloro group. This strategy guarantees that the chloromethyl group is placed exclusively on the N1 position.

Synthetic Workflow: A Two-Step Pathway to 1-(Chloromethyl)-1H-pyrazole Hydrochloride

The recommended synthetic route is a two-step process designed for high yield, purity, and, most importantly, complete regioselectivity.

Caption: Overall synthetic workflow.

Step 1: Synthesis of 1-(Hydroxymethyl)-1H-pyrazole

This initial step involves the reaction of 1H-pyrazole with an aqueous solution of formaldehyde. This reaction is a well-established method for the N-hydroxymethylation of pyrazoles and proceeds with high efficiency.[1]

Reaction Mechanism: The reaction proceeds via nucleophilic attack of one of the pyrazole's nitrogen atoms on the electrophilic carbonyl carbon of formaldehyde.

Caption: N-Hydroxymethylation reaction mechanism.

-

Materials:

-

1H-Pyrazole

-

Formaldehyde (37% aqueous solution)

-

Water (deionized)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, create a slurry by combining 1H-pyrazole with a minimal amount of water.

-

To this slurry, add a 37% aqueous solution of formaldehyde.

-

Heat the reaction mixture to between 80°C and 90°C and maintain this temperature with stirring for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature, which should induce crystallization.

-

Further cool the mixture in an ice-water bath to maximize crystal formation.

-

Collect the white crystalline product by suction filtration and wash with a small amount of cold water.

-

Dry the product under vacuum to obtain 1-(hydroxymethyl)-1H-pyrazole.[1]

-

Step 2: Synthesis of 1-(Chloromethyl)-1H-pyrazole Hydrochloride

The second step is the conversion of the synthesized 1-(hydroxymethyl)-1H-pyrazole into the target hydrochloride salt using thionyl chloride (SOCl₂). This is a standard method for converting alcohols to alkyl chlorides. The reaction is typically clean and produces gaseous byproducts (SO₂ and HCl), which simplifies the workup.

Reaction Mechanism: The reaction is believed to proceed through an SNi (internal nucleophilic substitution) or SN2 mechanism. The hydroxyl group of the 1-(hydroxymethyl)-1H-pyrazole attacks the sulfur atom of thionyl chloride, displacing a chloride ion. This forms a reactive intermediate, which then collapses, with the chloride attacking the carbon atom and the leaving group departing as sulfur dioxide and hydrogen chloride. The excess HCl generated in the reaction protonates the resulting 1-(chloromethyl)-1H-pyrazole to form the stable hydrochloride salt.

Caption: Chlorination reaction mechanism.

-

Materials:

-

1-(Hydroxymethyl)-1H-pyrazole

-

Thionyl chloride (SOCl₂)

-

Anhydrous chloroform (or another suitable inert solvent like dichloromethane)

-

Anhydrous diethyl ether

-

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 1-(hydroxymethyl)-1H-pyrazole in anhydrous chloroform under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0°C.

-

Slowly add thionyl chloride dropwise from the dropping funnel to the cooled solution with vigorous stirring. The addition is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. A co-evaporation with an anhydrous solvent like toluene can help remove the last traces of thionyl chloride.[7]

-

The resulting crude product can be purified by crystallization. Dissolve the residue in a minimal amount of a suitable solvent (e.g., isopropanol) and precipitate the hydrochloride salt by adding a non-polar solvent like anhydrous diethyl ether.

-

Collect the crystalline product by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

-

Data Presentation and Characterization

The successful synthesis of 1-(chloromethyl)-1H-pyrazole hydrochloride and its derivatives should be confirmed through various analytical techniques. Below is a table summarizing the expected data.

| Parameter | Expected Value / Observation | Technique |

| Yield | >85% (for both steps combined) | Gravimetric |

| Appearance | White to off-white crystalline solid | Visual |

| Melting Point | Varies with substituents | Melting Point Apparatus |

| ¹H NMR | δ (ppm): ~5.9-6.0 (s, 2H, -CH₂Cl), ~7.5-8.0 (m, 3H, pyrazole-H) | NMR Spectroscopy |

| ¹³C NMR | δ (ppm): ~50-55 (-CH₂Cl), ~105-140 (pyrazole carbons) | NMR Spectroscopy |

| Mass Spec (ESI) | [M+H]⁺ corresponding to the free base | Mass Spectrometry |

Note: NMR chemical shifts are approximate and can vary based on the solvent and substituents on the pyrazole ring.[8][9][10][11][12]

Safety and Handling: A Self-Validating System

Working with reagents like thionyl chloride necessitates strict adherence to safety protocols. A self-validating system ensures that safety is an integral part of the experimental design.

-

Thionyl Chloride (SOCl₂):

-

Hazards: Highly corrosive, toxic if inhaled, and reacts violently with water, releasing toxic gases (HCl and SO₂).[13][14][15]

-

Handling: Always handle thionyl chloride in a well-ventilated chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, a face shield, and gloves resistant to corrosive materials (e.g., neoprene or rubber).[4]

-

Workup: The workup procedure must be designed to safely quench any unreacted thionyl chloride. This is typically done by slowly and carefully adding the reaction mixture to ice-water or a cold, dilute basic solution under vigorous stirring in a fume hood.

-

Waste Disposal: All waste containing thionyl chloride must be treated as hazardous waste and disposed of according to institutional guidelines.[4]

-

-

Chloromethylating Agents:

-

Hazards: 1-(chloromethyl)-1H-pyrazole hydrochloride is expected to be a skin and eye irritant and may cause respiratory irritation.[16]

-

Handling: Handle the final product with care, using standard PPE.

-

Conclusion

The two-step synthesis of 1-(chloromethyl)-1H-pyrazole hydrochloride derivatives via an N-hydroxymethylpyrazole intermediate is a robust and reliable method that effectively addresses the challenge of regioselectivity. By understanding the underlying chemical principles and adhering to stringent safety protocols, researchers can efficiently produce these valuable synthetic intermediates for application in drug discovery and development. This guide provides the necessary framework for the successful implementation of this synthetic strategy in a research setting.

References

-

Dvoretzky, I., & Richter, G. H. (1952). Formaldehyde Condensation in the Pyrazole Series. Journal of Organic Chemistry, 15(6), 1285–1288. [Link]

-

MDPI. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). TSI Journals. [Link]

-

Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. [Link]

-

Wang, Z., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]

-

PubChem. (n.d.). 1-(chloromethyl)-1H-pyrazole hydrochloride. [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Reddit. (2023). Synthesis of Acyl Chlorides with Thionyl Chloride. [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR spectral characteristics of 1H-pyrazole. [Link]

-

Organic Syntheses. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. [Link]

-

NIH National Center for Biotechnology Information. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

- Google Patents. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

-

NIH National Center for Biotechnology Information. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). [Link]

-

ResearchGate. (2016). Chloromethylation of pyrazole ring. [Link]

Sources

- 1. EP0467707A1 - Process for the preparation of 1-Hydroxymethylpyrazoles - Google Patents [patents.google.com]

- 2. An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 1-(chloromethyl)-1h-pyrazole hydrochloride (C4H5ClN2) [pubchemlite.lcsb.uni.lu]

- 4. drexel.edu [drexel.edu]

- 5. researchgate.net [researchgate.net]

- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 7. reddit.com [reddit.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-(chloromethyl)pyrazole hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 14. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. 1-(chloromethyl)-1H-pyrazole hydrochloride | C4H6Cl2N2 | CID 12248303 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-(Chloromethyl)-1H-pyrazole Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Core Directive: A Comprehensive Overview

1-(Chloromethyl)-1H-pyrazole hydrochloride is a pivotal reagent in synthetic and medicinal chemistry. Its significance lies in the dual functionality of a reactive chloromethyl group attached to a versatile pyrazole ring. This structure serves as a valuable building block for creating more complex molecules, particularly in the development of novel therapeutic agents. The pyrazole scaffold is a well-established "privileged structure" in drug discovery, known for its presence in a wide array of pharmacologically active compounds.

This guide provides a deep dive into the synthesis, properties, reactivity, and applications of 1-(chloromethyl)-1H-pyrazole hydrochloride, tailored for professionals engaged in chemical research and pharmaceutical development.

PART 1: Synthesis and Physicochemical Profile

Synthetic Routes

The predominant method for synthesizing 1-(chloromethyl)-1H-pyrazole hydrochloride involves the chloromethylation of a pyrazole precursor. A common approach utilizes formaldehyde and hydrochloric acid.[1]

A detailed, step-by-step experimental protocol is as follows:

-

Reaction Setup: In a well-ventilated fume hood, combine 1-phenyl-1H-pyrazole, formaldehyde, hydrochloric acid, and zinc chloride in an ethanol solvent.

-

Reflux: Heat the mixture to reflux at 80-100°C for 12-24 hours under an inert atmosphere. The zinc chloride acts as a Lewis acid catalyst to facilitate the electrophilic substitution at the 4-position of the pyrazole ring.[1]

-

Monitoring and Work-up: Monitor the reaction's progress using thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and proceed with standard aqueous work-up procedures.

-

Purification: The crude product is then purified, typically by column chromatography, to yield the final product with a 70-85% yield.[1]

An alternative, more regioselective method involves a palladium-catalyzed arylation using 4-chloromethylpyrazole and phenylboronic acid under microwave irradiation. This method offers the advantage of a shorter reaction time.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(chloromethyl)-1H-pyrazole hydrochloride is crucial for its effective use and handling.

Table 1: Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C4H6Cl2N2 | [2] |

| Molecular Weight | 153.01 g/mol | [2] |

| CAS Number | 73901-67-4 | [2] |

| Appearance | Solid | |

| InChI Key | PSSOLQMYDTWFCH-UHFFFAOYSA-N | [2] |

PART 2: Chemical Reactivity and Mechanistic Insights

The chemical utility of 1-(chloromethyl)-1H-pyrazole hydrochloride stems from the high reactivity of the chloromethyl group. This group acts as an electrophile, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of the pyrazole moiety into a diverse range of molecular scaffolds.

Diagram 1: Nucleophilic Substitution at the Chloromethyl Group

Caption: Nucleophilic substitution reaction of 1-(chloromethyl)-1H-pyrazole.

This reactivity is fundamental to its application as a building block. It can react with a variety of nucleophiles, including amines, thiols, and alcohols, to form substituted pyrazole derivatives.[3][4] This versatility is a key reason for its widespread use in constructing libraries of compounds for drug screening.

PART 3: Applications in Drug Discovery and Beyond

The pyrazole core is a key feature in numerous therapeutic agents due to its wide range of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antidepressant effects.[3] Consequently, 1-(chloromethyl)-1H-pyrazole hydrochloride is a valuable intermediate in the synthesis of these agents.

Pharmaceutical Applications

-

Anticancer Agents: Pyrazole derivatives have shown potential as anticancer agents, with some compounds demonstrating cytotoxic effects against cancer cell lines.[5]

-

Anti-inflammatory Properties: Studies have indicated that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting pathways involved in inflammation.[5]

-

Antimicrobial Activity: The compound has shown efficacy against various bacterial strains, suggesting its potential in developing new infection treatments.[5]

-

Enzyme Inhibition: In pharmaceutical applications, it can act as an enzyme inhibitor by binding to the active site of an enzyme.[5]

Diagram 2: Workflow for a Typical Drug Discovery Application

Caption: A simplified workflow illustrating the use in lead generation.

Agricultural Chemistry

Beyond pharmaceuticals, certain pyrazole derivatives have demonstrated insecticidal properties, making them valuable in agricultural chemistry for pest control.[5]

PART 4: Safety, Handling, and Storage

As with any reactive chemical, proper safety precautions are paramount when handling 1-(chloromethyl)-1H-pyrazole hydrochloride.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

-

Skin Irritation: Causes skin irritation.[2]

-

Eye Damage: Causes serious eye damage.[2]

-

Respiratory Irritation: May cause respiratory irritation.[2]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][8]

-

Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[6][8]

-

Handling: Avoid contact with skin, eyes, and clothing. After handling, wash hands thoroughly.[7]

Storage

-

Conditions: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[7] The recommended storage temperature is often between 2-8°C.[8]

-

Container: Keep the container tightly closed.[7]

References

- Benchchem, 4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride - Benchchem.

- PubChem, 1-(chloromethyl)-1H-pyrazole hydrochloride | C4H6Cl2N2 | CID 12248303.

- Benchchem, 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole hydrochloride | 1056598-95-8.

- Smolecule, 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride.

- Sigma-Aldrich, 1-[3-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride.

- Sigma-Aldrich, 1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride AldrichCPR.

- ChemicalBook, 1-(chloromethyl)pyrazole hydrochloride synthesis.

- ChemScene, 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride.

- ChemicalBook, 1-(chloromethyl)pyrazole hydrochloride | 73901-67-4.

- CymitQuimica, Safety Data Sheet.

- Fisher Scientific, SAFETY DATA SHEET.

- Aaron Chemicals, Safety Data Sheet.

- PubMed Central, Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.

- Exploring the Applications of 1H-Pyrazole-1-Carboxamidine Hydrochloride in Research.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

- Vulcanchem, 4-(chloromethyl)-1-phenyl-1H-pyrazole - 35715-71-0.

- CymitQuimica, 1-benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride.

- PubChemLite, 1-(chloromethyl)-1h-pyrazole hydrochloride (C4H5ClN2).

- ACS Publications, Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation | Journal of Medicinal Chemistry.

Sources

- 1. 4-(chloromethyl)-1-phenyl-1H-pyrazole (35715-71-0) for sale [vulcanchem.com]

- 2. 1-(chloromethyl)-1H-pyrazole hydrochloride | C4H6Cl2N2 | CID 12248303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Buy 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride | 1417568-61-6 [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. aaronchem.com [aaronchem.com]

Spectroscopic Characterization of 1-(Chloromethyl)-1H-pyrazole Hydrochloride: A Technical Guide

Introduction

1-(Chloromethyl)-1H-pyrazole hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the chloromethyl group, which allows for its use as a building block in the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is paramount for researchers to ensure chemical identity, purity, and for structural elucidation in subsequent reactions. This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(chloromethyl)-1H-pyrazole hydrochloride, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures.

Molecular Structure and Key Features

The structure of 1-(chloromethyl)-1H-pyrazole hydrochloride comprises a five-membered pyrazole ring substituted at the N1 position with a chloromethyl group. The hydrochloride salt form indicates the protonation of one of the nitrogen atoms, likely the N2 atom, which influences the electronic environment of the pyrazole ring and, consequently, its spectroscopic signature.

Caption: Predicted Mass Spectrometry Fragmentation Pathway of 1-(chloromethyl)-1H-pyrazole.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-(chloromethyl)-1H-pyrazole hydrochloride. The predicted NMR, IR, and Mass Spec data, along with their detailed interpretations, offer a robust framework for the identification and characterization of this important synthetic intermediate. Researchers can utilize this guide to confirm the identity and purity of their synthesized material and to understand its structural features, thereby facilitating its effective use in drug discovery and development workflows.

References

Computational Modeling of 1-(Chloromethyl)-1H-pyrazole Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract

1-(chloromethyl)-1H-pyrazole hydrochloride is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The presence of a reactive chloromethyl group on the pyrazole scaffold makes it an intriguing candidate for the development of targeted covalent inhibitors and other novel therapeutics. This technical guide provides an in-depth exploration of the computational modeling of 1-(chloromethyl)-1H-pyrazole hydrochloride, offering a roadmap for researchers, scientists, and drug development professionals to elucidate its physicochemical properties, reactivity, and potential as a therapeutic agent. This document emphasizes the integration of theoretical calculations with experimental validation to ensure scientific integrity and accelerate the drug discovery pipeline.

Introduction: The Significance of 1-(chloromethyl)-1H-pyrazole Hydrochloride in Drug Discovery